
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate is an organic compound with the molecular formula C17H30O2. It is an ester formed from heptanoic acid and a vinylhexenyl alcohol derivative. This compound is known for its applications in the flavor and fragrance industry due to its pleasant odor.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate can be synthesized through an esterification reaction between heptanoic acid and 1,5-dimethyl-1-vinylhex-4-enol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction is complete, the product is purified through distillation to obtain the pure ester.
化学反応の分析
Types of Reactions
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic addition reactions can be carried out using reagents like hydrogen halides (HX).
Major Products Formed
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of 1,5-dimethyl-1-vinylhex-4-enol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the flavor and fragrance industry for its pleasant odor.
作用機序
The mechanism of action of 1,5-dimethyl-1-vinylhex-4-enyl heptanoate involves its interaction with molecular targets such as enzymes and receptors. The ester linkage in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The vinyl group can undergo electrophilic addition reactions, leading to the formation of various derivatives that may interact with biological targets.
類似化合物との比較
Similar Compounds
1,5-Dimethyl-1-vinylhex-4-enyl acetate: Similar structure but with an acetate group instead of a heptanoate group.
1,5-Dimethyl-1-vinylhex-4-enyl butyrate: Contains a butyrate group instead of a heptanoate group.
Linalyl formate: Similar ester structure but with a formate group.
Uniqueness
1,5-Dimethyl-1-vinylhex-4-enyl heptanoate is unique due to its specific ester linkage with heptanoic acid, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like butyrate and acetate esters results in different volatility and solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry.
特性
CAS番号 |
71617-11-3 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
3,7-dimethylocta-1,6-dien-3-yl heptanoate |
InChI |
InChI=1S/C17H30O2/c1-6-8-9-10-13-16(18)19-17(5,7-2)14-11-12-15(3)4/h7,12H,2,6,8-11,13-14H2,1,3-5H3 |
InChIキー |
APBQXTVQNYJPRE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)OC(C)(CCC=C(C)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


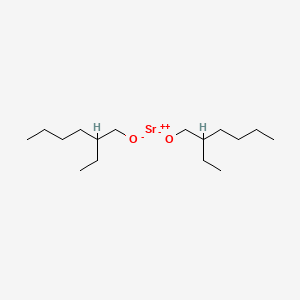
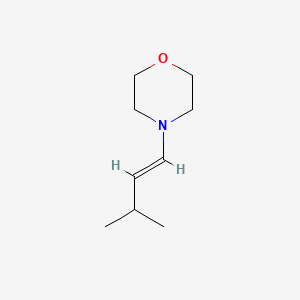
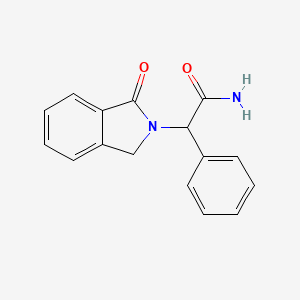
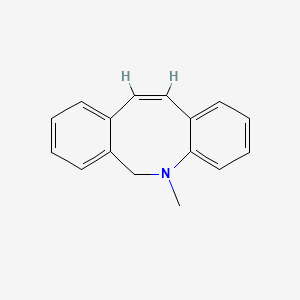

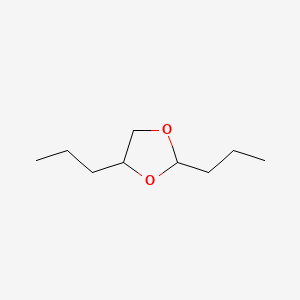
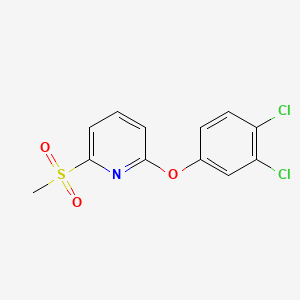
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
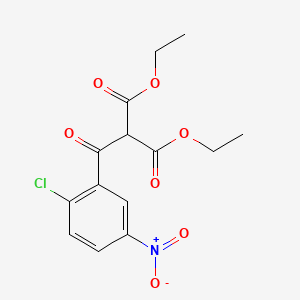

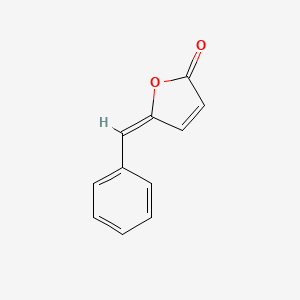
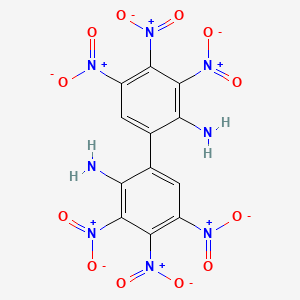

![[[2-[2-[2,4-Bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]-methyl-oxoazanium](/img/structure/B12656307.png)
